molecular formula C8H7N3O2 B1357480 1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 1131912-88-3

1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Cat. No.: B1357480
CAS No.: 1131912-88-3
M. Wt: 177.16 g/mol
InChI Key: GZBXJRACVPGWTE-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design.

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain enzymes, which can alter the metabolic pathways within cells. The compound’s interaction with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) suggests its potential in modulating cellular metabolism and energy production . Additionally, its binding affinity to specific proteins can influence signal transduction pathways, thereby affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of proteins that are crucial for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby affecting their activity. For instance, the compound’s interaction with NAMPT inhibits its activity, which in turn affects the NAD+ biosynthesis pathway . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to exert beneficial effects, such as enhancing cellular metabolism and reducing inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for cellular metabolism. For example, its inhibition of NAMPT affects the NAD+ biosynthesis pathway, which is essential for energy production and cellular homeostasis . Additionally, the compound can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also influence its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating cellular processes and functions.

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular signaling pathways .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can be compared to other similar compounds within the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-5(4-10-11)2-6(3-9-7)8(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBXJRACVPGWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216039
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131912-88-3
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131912-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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